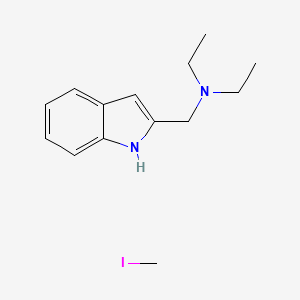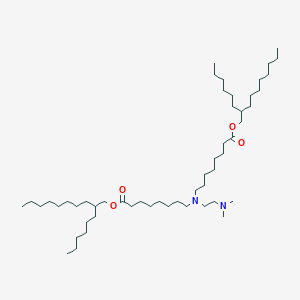
Bis(2-hexyldecyl) 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hexyldecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is a complex organic compound with a unique structure that includes both hydrophobic and hydrophilic regions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hexyldecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. Common reagents used in the synthesis include dimethylamine, hexyldecanol, and dioctanoic acid. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of Bis(2-hexyldecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-hexyldecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Bis(2-hexyldecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the formulation of specialty chemicals and materials, including lubricants and coatings.
Mecanismo De Acción
The mechanism of action of Bis(2-hexyldecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The compound can interact with cell membranes, proteins, and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as drug delivery or chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
- Bis(2-(dimethylamino)ethyl) ether
- Bis(2-(dimethylamino)ethyl) succinate
Uniqueness
Bis(2-hexyldecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is unique due to its specific combination of hydrophobic and hydrophilic regions, which allows it to interact with a wide range of molecular targets. This makes it particularly useful in applications requiring amphiphilic properties, such as drug delivery and surfactant formulations.
Propiedades
Fórmula molecular |
C52H104N2O4 |
|---|---|
Peso molecular |
821.4 g/mol |
Nombre IUPAC |
2-hexyldecyl 8-[2-(dimethylamino)ethyl-[8-(2-hexyldecoxy)-8-oxooctyl]amino]octanoate |
InChI |
InChI=1S/C52H104N2O4/c1-7-11-15-19-23-31-39-49(37-29-17-13-9-3)47-57-51(55)41-33-25-21-27-35-43-54(46-45-53(5)6)44-36-28-22-26-34-42-52(56)58-48-50(38-30-18-14-10-4)40-32-24-20-16-12-8-2/h49-50H,7-48H2,1-6H3 |
Clave InChI |
XDCBDEGVQSXEDT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCCCN(CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Ethyl-8-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13357802.png)
![(S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid](/img/structure/B13357806.png)
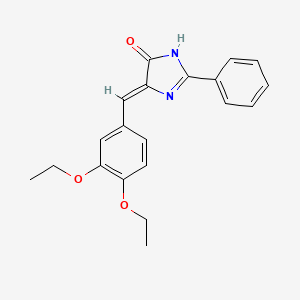
![2-Methyl-3-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13357821.png)
![(1R,2R)-2-[bis(2-hydroxyethyl)amino]cyclopentan-1-ol](/img/structure/B13357824.png)
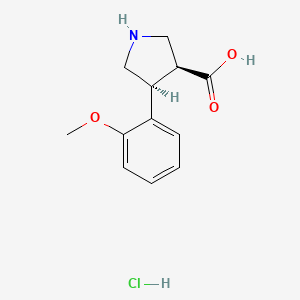
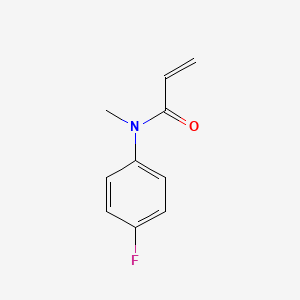
![Methyl 2-{[6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13357837.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357842.png)
